molecular formula C14H13F3N4O B2374183 [3-(Triazol-1-ylmethyl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone CAS No. 2320577-01-1

[3-(Triazol-1-ylmethyl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone

Cat. No.: B2374183
CAS No.: 2320577-01-1
M. Wt: 310.28
InChI Key: LBYPGTVYFSUIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Triazol-1-ylmethyl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone is a synthetic organic compound characterized by the presence of a triazole ring, an azetidine ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Triazol-1-ylmethyl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The azetidine ring can be synthesized via a ring-closing reaction involving appropriate precursors. The final step involves coupling the triazole and azetidine intermediates with the trifluoromethyl-substituted phenyl group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[3-(Triazol-1-ylmethyl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[3-(Triazol-1-ylmethyl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [3-(Triazol-1-ylmethyl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The triazole and azetidine rings may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Triazol-1-ylmethyl)azetidin-1-yl]-[3-(chloromethyl)phenyl]methanone
  • [3-(Triazol-1-ylmethyl)azetidin-1-yl]-[3-(methyl)phenyl]methanone

Uniqueness

Compared to similar compounds, [3-(Triazol-1-ylmethyl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

[3-(triazol-1-ylmethyl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O/c15-14(16,17)12-3-1-2-11(6-12)13(22)20-7-10(8-20)9-21-5-4-18-19-21/h1-6,10H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYPGTVYFSUIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)CN3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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